R-(-)-Arundic Acid Acyl-β-D-Glucuronide R-(-)-Arundic Acid Acyl-β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199082
InChI:
SMILES:
Molecular Formula: C₁₇H₃₀O₈
Molecular Weight: 362.42

R-(-)-Arundic Acid Acyl-β-D-Glucuronide

CAS No.:

Cat. No.: VC0199082

Molecular Formula: C₁₇H₃₀O₈

Molecular Weight: 362.42

* For research use only. Not for human or veterinary use.

R-(-)-Arundic Acid Acyl-β-D-Glucuronide -

Specification

Molecular Formula C₁₇H₃₀O₈
Molecular Weight 362.42

Introduction

Chemical Identity and Structural Properties

R-(-)-Arundic Acid Acyl-β-D-Glucuronide represents a specific type of drug metabolite formed through conjugation of R-(-)-Arundic Acid with glucuronic acid. The compound possesses distinctive chemical attributes that characterize its identity and behavior in biological systems.

Molecular Properties

R-(-)-Arundic Acid Acyl-β-D-Glucuronide is characterized by defined physical and chemical parameters that influence its behavior in both research and biological contexts. The compound maintains the stereochemical configuration of the parent acid (R-(-) designation) while incorporating the glucuronic acid moiety.

PropertyValueReference
Molecular FormulaC₁₇H₃₀O₈
Molecular Weight362.42 g/mol
Physical DescriptionPowder
SolubilityChloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light
Commercial DesignationResearch use only

The structural arrangement of R-(-)-Arundic Acid Acyl-β-D-Glucuronide consists of the parent arundic acid molecule conjugated via an ester bond (acyl linkage) to the anomeric carbon of β-D-glucuronic acid. This configuration is critical to its chemical behavior and metabolic fate.

Stereochemistry and Conformation

The stereochemical configuration of R-(-)-Arundic Acid Acyl-β-D-Glucuronide includes two key elements: the R-configuration at the stereocenter of the parent arundic acid portion and the β-D orientation of the glucuronic acid moiety. This specific stereochemical arrangement influences both its physical properties and biochemical interactions.

The compound exists as a β-anomer, which denotes the specific orientation of the acyl group at the anomeric carbon of the glucuronic acid component. This stereochemical feature is significant as it dictates the compound's susceptibility to enzymatic processing, particularly by β-glucuronidase enzymes .

Biosynthesis and Metabolism

The formation of R-(-)-Arundic Acid Acyl-β-D-Glucuronide occurs through specific biological pathways that represent important aspects of xenobiotic metabolism.

Glucuronidation Process

R-(-)-Arundic Acid Acyl-β-D-Glucuronide is biosynthesized through the process of glucuronidation, representing a crucial phase II metabolic pathway for compounds containing carboxylic acid functional groups. This conjugation reaction occurs primarily in the liver and is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) .

The reaction utilizes uridine 5'-diphosphoglucuronic acid (UDPGA) as a co-factor, which serves as the donor of the β-D-glucuronic acid residue . This process results in the formation of an ester linkage between the carboxylic acid moiety of R-(-)-Arundic Acid and the anomeric carbon of glucuronic acid, producing the 1-O-acyl-β-D-glucuronide conjugate .

Metabolic Significance

As with other acyl glucuronides, the formation of R-(-)-Arundic Acid Acyl-β-D-Glucuronide serves several important biological functions:

  • It increases both the aqueous solubility and molecular mass of the conjugate compared to the parent drug

  • It facilitates excretion of the compound through both urinary and biliary routes

  • It generally reduces the pharmacological activity of the parent compound, although exceptions exist where glucuronides retain biological activity

The formation of this glucuronide represents a significant pathway in the metabolism and clearance of R-(-)-Arundic Acid, potentially influencing its pharmacokinetic profile and duration of action.

Chemical Reactivity and Stability

The chemical behavior of R-(-)-Arundic Acid Acyl-β-D-Glucuronide is characterized by specific reactivity patterns that distinguish acyl glucuronides from other metabolites.

Reactivity with Biological Nucleophiles

As an acyl glucuronide, R-(-)-Arundic Acid Acyl-β-D-Glucuronide displays reactivity with nucleophilic sites on proteins and small endogenous molecules such as glutathione . This reactivity occurs through two primary mechanisms:

  • Direct transacylation: Where the 1-O-acyl glucuronide directly transfers its acyl group to nucleophiles such as lysine residues in proteins

  • Glycation: Following acyl migration, the acyl-migrated species can react with nucleophiles through addition at C(1) followed by rearrangement via the glycation-Amadori pathway

These reactions potentially contribute to protein adduction and have been implicated in some adverse drug reactions associated with carboxylic acid-containing drugs .

Pharmacokinetic Properties

The pharmacokinetic behavior of R-(-)-Arundic Acid Acyl-β-D-Glucuronide demonstrates characteristics typical of acyl glucuronide metabolites, with implications for drug disposition and elimination.

Distribution and Transport

As an acyl glucuronide, R-(-)-Arundic Acid Acyl-β-D-Glucuronide exhibits distinct transport properties:

  • It is considerably more polar than the parent R-(-)-Arundic Acid due to the hydrophilic nature of the glucuronic acid moiety

  • It is fully ionized at physiological pH (7.4), possessing a pKa value likely between 3 and 4

  • Its transport between sites of formation (primarily liver) and blood, bile, or other tissues is restricted due to limited passive diffusion across membrane barriers

  • Its elimination relies significantly on hepatobiliary and renal transport proteins for biliary or urinary excretion

Elimination Pathways

The elimination of R-(-)-Arundic Acid Acyl-β-D-Glucuronide follows similar patterns to other acyl glucuronides:

  • Renal elimination through active transport mechanisms in the kidney

  • Biliary excretion facilitated by hepatic transport proteins

  • Potential enterohepatic recirculation following hydrolysis by intestinal β-glucuronidase enzymes

Analytical Characterization Methods

The detection and characterization of R-(-)-Arundic Acid Acyl-β-D-Glucuronide can be accomplished through various analytical techniques commonly employed for acyl glucuronide metabolites.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary method for the separation and quantification of R-(-)-Arundic Acid Acyl-β-D-Glucuronide. Reverse-phase HPLC methods are particularly suitable for this purpose, as demonstrated in pharmacokinetic studies of similar acyl glucuronide metabolites .

Research Applications

R-(-)-Arundic Acid Acyl-β-D-Glucuronide serves important functions in various research contexts:

  • As a reference standard in metabolite identification studies of R-(-)-Arundic Acid

  • For investigating acyl glucuronide stability and reactivity patterns

  • In pharmacokinetic studies examining the disposition of R-(-)-Arundic Acid

  • For assessment of potential protein adduction mechanisms in toxicological investigations

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